molecular formula C9H9F3N2 B1505140 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 794461-84-0

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1505140
CAS No.: 794461-84-0
M. Wt: 202.18 g/mol
InChI Key: XTHCVKRDECVOHA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound characterized by its trifluoromethyl group attached to a naphthyridine ring structure. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multiple steps, starting with the construction of the naphthyridine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors such as amines and diketones to form the naphthyridine ring.

  • Trifluoromethylation Reactions: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfates under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution Reactions: Substitution reactions can introduce different substituents onto the naphthyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted naphthyridine derivatives, each with unique chemical and physical properties.

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: The compound's derivatives may have potential therapeutic applications, including as antiviral, antibacterial, or anticancer agents.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzaldehyde

  • 2-(Trifluoromethyl)benzoyl chloride

  • Trifluoromethyl-substituted pyridines

Uniqueness: 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific structural features, including the naphthyridine ring and the trifluoromethyl group

This comprehensive overview provides a detailed understanding of this compound, from its synthesis and reactions to its applications and mechanisms

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8-2-1-6-5-13-4-3-7(6)14-8/h1-2,13H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHCVKRDECVOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703811
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794461-84-0
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5 (500 mg, 1.7 mmol) in dichoromethane (8 mL) was added compound 6, 3-chloro propionyl chloride (0.22 mL, 2.1 mmol) and the reaction mixture was stirred at 40° C. for 18 h. The reaction was then cooled to room temperature and concentrated. The resulting residue was dissolved in methanol (16 mL) and stirred at 40° C. for 3 h. The mixture was then cooled to room temperature and concentrated.
Name
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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